CB7993113

AHR antagonism Receptor binding Competitive inhibition

Select CB7993113 for its unique in vivo efficacy in preserving bone marrow cellularity in DMBA-induced toxicity models, where CH223191 shows no protective effect. Its non-cytotoxic profile up to 20 µM and differential PAH/TCDD inhibition make it the superior AHR antagonist for hematotoxicity and ligand-specific signaling research. Request a quote today.

Molecular Formula C15H10BrNO5
Molecular Weight 364.15 g/mol
CAS No. 819827-50-4
Cat. No. B3286110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB7993113
CAS819827-50-4
Molecular FormulaC15H10BrNO5
Molecular Weight364.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(O3)Br)OCC(=O)N
InChIInChI=1S/C15H10BrNO5/c16-11-6-5-10(21-11)14-15(20-7-12(17)18)13(19)8-3-1-2-4-9(8)22-14/h1-6H,7H2,(H2,17,18)
InChIKeyKGIGMCONNWRUGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility11.1 [ug/mL] (The mean of the results at pH 7.4)

2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide (CAS 819827-50-4): A High-Potency Aryl Hydrocarbon Receptor (AHR) Antagonist for Preclinical Cancer and Immunology Research


2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide, also designated CB7993113, is a synthetic small-molecule aryl hydrocarbon receptor (AHR) antagonist with a molecular weight of 364.15 g/mol and the chemical formula C₁₅H₁₀BrNO₅ [1]. It functions as a potent competitive antagonist, directly binding to both murine and human AHR protein and blocking nuclear translocation . Originally identified through ligand shape-based virtual modeling, CB7993113 was selected as a lead compound from four structurally unique hits and validated for its ability to inhibit AHR-dependent biological activities in vitro and in vivo [2].

Why 2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide (CB7993113) Cannot Be Replaced by Other AHR Antagonists in Critical Assays


Substituting CB7993113 with other AHR antagonists such as CH223191, StemRegenin 1 (SR1), or GNF351 without validation introduces significant risk of non-equivalent biological outcomes due to differences in binding affinity, functional inhibition profile, selectivity, and in vivo efficacy [1]. While these compounds share AHR antagonism as a nominal mechanism, their divergent chemical scaffolds (chromen-3-yl acetamide vs. pyrazole-5-carboxamide or purine derivatives) yield distinct pharmacodynamic properties that cannot be assumed interchangeable [2]. Direct comparative data demonstrate that CB7993113 exhibits a unique combination of sub-micromolar potency, differential inhibition of PAH- versus TCDD-induced reporter activity, and demonstrated in vivo protection against DMBA-induced bone marrow toxicity at doses where CH223191 shows no significant effect [3].

Quantitative Differentiation of 2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide (CB7993113) Versus Key AHR Antagonist Comparators


AHR Binding Affinity: CB7993113 IC₅₀ = 0.33 μM vs. CH223191 IC₅₀ = 0.24 μM vs. SR1 IC₅₀ = 0.127 μM

CB7993113 directly binds to both murine and human AHR protein with a reported IC₅₀ of 0.33 μM (330 nM) [1]. In comparative terms, CH223191 exhibits an IC₅₀ of 0.24 μM [2], while StemRegenin 1 (SR1) demonstrates higher affinity at 0.127 μM . CB7993113's sub-micromolar potency positions it as a mid-range affinity AHR antagonist with sufficient potency for target engagement studies while avoiding the extreme potency that may confound dose-response interpretations in certain experimental contexts.

AHR antagonism Receptor binding Competitive inhibition

Differential Inhibition of PAH- vs. TCDD-Induced Reporter Activity: CB7993113 75% (PAH) / 90% (TCDD) vs. CH223191 Profile

CB7993113 inhibits polycyclic aromatic hydrocarbon (PAH)-induced AHR reporter activity by 75% and TCDD-induced activity by 90% [1]. This differential inhibition profile (15 percentage-point difference) suggests that CB7993113 may preferentially antagonize certain AHR ligand classes or signaling contexts. In contrast, CH223191 is characterized primarily by its potent inhibition of TCDD-induced luciferase activity (IC₅₀ = 0.03 μM) but without equivalent quantitative data for PAH-induced activity in the same assay system .

PAH signaling TCDD response Reporter gene assay

In Vivo Bone Marrow Protection: CB7993113 Prevents DMBA-Induced Toxicity at 50 mg/kg IP; CH223191 Shows No Significant Effect at Same Dose

In C57BL/6J mice, intraperitoneal administration of CB7993113 at 50 mg/kg 24 hours and 1 hour before oral DMBA (50 mg/kg) significantly preserved bone marrow cellularity and prevented DMBA-induced ablation of pre/pro-B cells, pro-B cells, and neutrophils (P<0.05 to P<0.001 vs. DMBA alone) [1]. In direct comparison, CH223191 administered at the identical dose and schedule (50 mg/kg IP) failed to produce statistically significant protection in any bone marrow parameter measured [2]. This represents a clear functional differentiation in an intact physiological system.

In vivo efficacy Bone marrow toxicity DMBA model

Selectivity Profile: CB7993113 Shows No Cross-Reactivity with PPARγ-Dependent or CMV-Driven Reporter Systems

CB7993113 exhibits functional selectivity, as it has no effect on PPARγ-dependent reporter activity or CMV-driven reporter activity at concentrations up to 20 μM [1]. This contrasts with the broader activity profiles of certain other AHR antagonists; for example, CH223191 at high concentrations (>100 μM) does not stimulate AHR-dependent transcription, but its selectivity against PPARγ has not been equivalently characterized in the same assay system . The negative result for PPARγ cross-reactivity supports CB7993113's suitability for experiments requiring clean AHR-specific pathway interrogation without confounding nuclear receptor crosstalk.

Selectivity Off-target effects PPARγ

In Vitro Cytotoxicity Profile: CB7993113 Exhibits No Toxicity Across Multiple Human Cell Lines at Concentrations ≥20 μM

CB7993113 demonstrates a favorable in vitro safety window, exhibiting no detectable toxicity when added to a panel of human cells including HepG2 hepatoma, BP1, D3, Hs578T, and MDA-MB-231 breast cancer cells, as well as primary human induced pluripotent stem cells, at concentrations up to at least 20 μM . This is approximately 60-fold above the IC₅₀ for AHR antagonism (0.33 μM). For comparison, GNF351 is reported to have minimal toxicity in mouse or human keratinocytes, but comparative data across the same cell panel are not available .

Cytotoxicity Cell viability Safety window

Recommended Applications for 2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide (CB7993113) Based on Verified Differentiation Evidence


In Vivo Studies of AHR-Mediated Bone Marrow Toxicity and Protection

CB7993113 is the only AHR antagonist among its closest comparators with demonstrated in vivo efficacy in the DMBA-induced bone marrow toxicity model. At 50 mg/kg IP, CB7993113 significantly preserves bone marrow cellularity and B-cell progenitor populations, whereas CH223191 at the identical dose shows no protective effect [1]. Researchers investigating AHR's role in hematotoxicity or validating AHR-targeted therapies for chemotherapy-induced myelosuppression should select CB7993113 for these specific in vivo applications.

Mechanistic Studies Requiring Differential PAH vs. TCDD Pathway Modulation

For experiments designed to dissect ligand-specific AHR signaling, CB7993113 provides a unique tool due to its differential inhibition of PAH-induced (75%) versus TCDD-induced (90%) reporter activity [1]. This property enables researchers to investigate whether distinct AHR agonists engage overlapping or divergent downstream pathways, an experimental nuance not achievable with antagonists lacking this differential profile.

Long-Term Cell Culture and Co-Culture Systems Requiring Low Cytotoxicity

CB7993113's documented lack of cytotoxicity at concentrations up to 20 μM across multiple human cell lines (including HepG2, multiple breast cancer lines, and primary iPSCs) makes it the preferred AHR antagonist for experiments requiring sustained compound exposure without confounding viability effects [1]. This is particularly relevant for 3D invasion/migration assays, stem cell differentiation protocols, and immune cell co-culture systems.

Selective AHR Antagonism Without Nuclear Receptor Crosstalk

Studies investigating potential crosstalk between AHR and other nuclear receptors (specifically PPARγ) should utilize CB7993113, as it has been explicitly tested and shown to lack activity in PPARγ-dependent reporter assays [1]. This documented selectivity supports cleaner interpretation of AHR-specific effects in complex signaling environments such as metabolic tissues or inflammatory models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CB7993113

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.